![molecular formula C16H14ClN5O5S3 B11420895 5-chloro-2-(ethylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11420895.png)
5-chloro-2-(ethylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(ethanesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethanesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the thiazole and pyrimidine rings, followed by the introduction of the ethanesulfonyl and sulfamoyl groups. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrimidine Ring: This often involves the condensation of urea or guanidine derivatives with β-dicarbonyl compounds.
Introduction of Functional Groups: The ethanesulfonyl and sulfamoyl groups can be introduced through nucleophilic substitution reactions using appropriate sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethanesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution of the chloro group may yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may be investigated for its potential as a drug candidate due to its unique structure and functional groups.
Biological Studies: It can be used to study the interactions of thiazole and pyrimidine derivatives with biological targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl and sulfamoyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as abafungin, which is used as an antifungal agent.
Pyrimidine Derivatives: Compounds like 5-fluorouracil, which is used in cancer treatment.
Uniqueness
What sets 5-chloro-2-(ethanesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide apart is its combination of functional groups and rings, which may confer unique biological activity and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C16H14ClN5O5S3 |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5O5S3/c1-2-29(24,25)16-19-9-12(17)13(21-16)14(23)20-10-3-5-11(6-4-10)30(26,27)22-15-18-7-8-28-15/h3-9H,2H2,1H3,(H,18,22)(H,20,23) |
InChI Key |
YWUGJBNQTVGGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11420813.png)
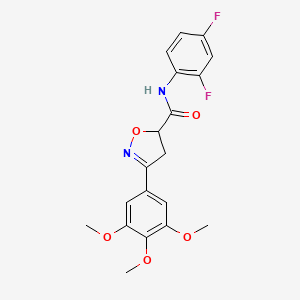
![3-methyl-1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11420820.png)
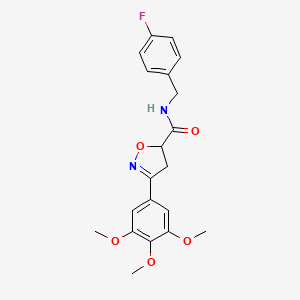
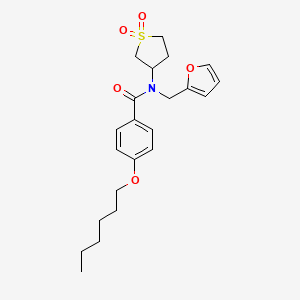
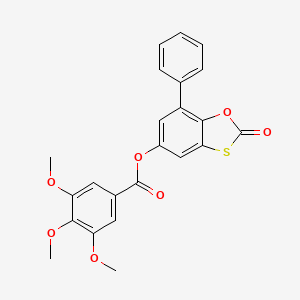
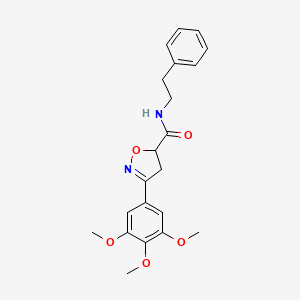
![3-(furan-2-yl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11420837.png)
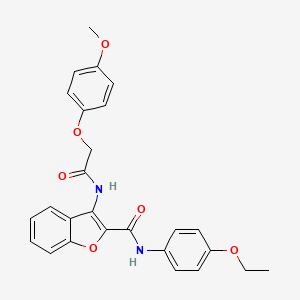

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/structure/B11420859.png)
![4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11420860.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B11420880.png)
![N-cyclopentyl-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B11420888.png)
